molecular formula C17H11ClN2O2S2 B2721151 3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide CAS No. 330201-93-9

3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B2721151
CAS No.: 330201-93-9
M. Wt: 374.86
InChI Key: OBUOCYUMDJKSNJ-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative featuring a 6-methoxy substitution on the benzothiazole ring and a 3-chloro-benzothiophene carboxamide scaffold. Its molecular formula is C₁₇H₁₀ClN₂O₂S₂, with a molecular weight of 388.88 g/mol. Benzothiazole derivatives are renowned for their antimicrobial, anticancer, and enzyme-inhibitory properties due to their ability to interact with biological targets like DNA gyrase . The methoxy group at position 6 of the benzothiazole ring is hypothesized to enhance solubility and hydrogen-bonding interactions, influencing both pharmacokinetics and target binding .

Properties

IUPAC Name

3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O2S2/c1-22-9-6-7-11-13(8-9)24-17(19-11)20-16(21)15-14(18)10-4-2-3-5-12(10)23-15/h2-8H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUOCYUMDJKSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step reactions One common method includes the condensation of 2-aminothiophenol with aromatic aldehydes, followed by cyclization to form the benzothiazole ringThe final step involves the formation of the carboxamide group through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times. The purification process often involves crystallization and chromatography techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved often include the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Antimicrobial Activity

The antimicrobial efficacy of benzothiazole derivatives is highly dependent on substituents. Key analogues and their activities are summarized below:

Compound Name Substituents (Benzothiazole Position) MIC (µg/ml) Against Gram-Negative Bacteria MIC (µg/ml) Against Gram-Positive Bacteria Reference
BTC-j (N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide) 6-OCH₃ E. coli: 3.125; P. aeruginosa: 6.25 S. aureus: 12.5; B. subtilis: 6.25
BTC-r (N-(6-Nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide) 6-NO₂ E. coli: 6.25; P. aeruginosa: 12.5 S. aureus: 25; B. subtilis: 12.5
Target Compound (3-Chloro-N-(6-Methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide) 6-OCH₃; 3-Cl-benzothiophene Not reported (predicted similar to BTC-j) Not reported (predicted similar to BTC-j)

Key Observations :

  • Electron-Donating Groups (e.g., OCH₃) : BTC-j (6-methoxy) exhibits superior activity compared to BTC-r (6-nitro), suggesting electron-donating groups enhance binding to bacterial targets like DNA gyrase .
  • Nitro Substituents : The nitro group (electron-withdrawing) in BTC-r reduces potency, likely due to decreased solubility or unfavorable electronic interactions with the enzyme active site .
  • Benzothiophene vs. Pyridine Moieties : The target compound replaces BTC-j’s pyridine with a benzothiophene-carboxamide scaffold. Benzothiophene’s planar structure may improve DNA intercalation or gyrase binding, though experimental data is needed for confirmation .
Anticancer Analogues: Smoothened (Smo) Receptor Agonists
  • SAG (3-Chloro-N-[trans-4-(methylamino)cyclohexyl]-N-[3-(4-pyridinyl)benzyl]-1-benzothiophene-2-carboxamide): Shares the 3-chloro-benzothiophene core but includes a cyclohexyl-pyridinyl-benzyl group. This modification enables Smo receptor activation, critical in Hedgehog signaling pathways for cancer therapy .
  • Target Compound : Lacks the bulky cyclohexyl and benzyl groups, likely shifting its primary activity from anticancer to antimicrobial targets like DNA gyrase .
Substituent Position and Crystallography
  • Adamantyl Derivatives : Compounds like 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide form H-bonded dimers in crystal structures, stabilized by N–H⋯N and C–H⋯O interactions. The adamantyl group adopts a gauche conformation, which may hinder membrane permeability compared to the target compound’s smaller substituents .

Biological Activity

3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SARs).

  • Molecular Formula : C11H11ClN2O2S
  • Molecular Weight : 270.74 g/mol
  • CAS Number : 1016743-82-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including compounds similar to this compound. In vitro evaluations have demonstrated that these compounds can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3.

Case Study: Procaspase-3 Activation

In a study involving benzothiazole derivatives, it was found that certain compounds exhibited significant procaspase-3 activation, leading to increased apoptosis in cancer cell lines such as U937 and MCF-7. The following table summarizes the caspase-3 activation activities of selected compounds compared to the positive control PAC-1:

CompoundCaspase-3 Activation (%)
PAC-1100 ± 4
8b68 ± 4
8c104 ± 12
8g119 ± 6
8j99 ± 10
8k114 ± 10
DMSO7 ± 1

This data indicates that compounds such as 8j and 8k closely mimic the activation activity of PAC-1, suggesting their potential as therapeutic agents in cancer treatment .

The mechanism by which these compounds exert their anticancer effects primarily involves the activation of procaspase-3. The presence of specific functional groups within the benzothiazole structure appears crucial for this activity. The compounds are believed to interact with zinc ions within the cell, which are necessary for procaspase activation. This chelation mechanism is critical for enhancing the efficacy of these compounds against cancer cells .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the benzothiazole core significantly influence biological activity. Key findings include:

  • Electron-withdrawing groups enhance anticancer activity.
  • Hydrophobic groups increase lipophilicity, which may improve cell membrane permeability.

For instance, compounds with an ortho-hydroxy group have shown superior activity due to their ability to chelate metal ions effectively .

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